Introduction: Unveiling a Versatile Catechol Butyrophenone
Introduction: Unveiling a Versatile Catechol Butyrophenone
An In-Depth Technical Guide to 1-(3,4-Dihydroxyphenyl)butan-1-one
Prepared by: Gemini, Senior Application Scientist
1-(3,4-Dihydroxyphenyl)butan-1-one, also known as 3',4'-Dihydroxybutyrophenone, is a phenolic ketone belonging to the catechol and butyrophenone classes of organic compounds. Its structure, featuring a catechol moiety attached to a butyryl group, makes it a subject of significant interest in organic synthesis and medicinal chemistry. The catechol group, a well-known structural motif in many natural and synthetic bioactive molecules, imparts potent antioxidant and redox properties. This guide provides a comprehensive overview of its chemical properties, synthesis, and characterization, offering a technical resource for researchers in drug discovery and chemical development.
Physicochemical and Structural Properties
1-(3,4-Dihydroxyphenyl)butan-1-one is a solid, grey-colored compound under standard conditions.[1] Its core structure consists of a benzene ring substituted with two adjacent hydroxyl groups (a catechol) and a butan-1-one chain. This combination of a polar catechol group and a more nonpolar butyryl chain dictates its physical properties and reactivity.
| Property | Value | Source |
| CAS Number | 17386-89-9 | [1][2] |
| Molecular Formula | C₁₀H₁₂O₃ | [1][2][3] |
| Molecular Weight | 180.20 g/mol | [1][2][3] |
| IUPAC Name | 1-(3,4-dihydroxyphenyl)butan-1-one | [3] |
| Appearance | Grey Solid | [1] |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol | [1] |
| Hydrogen Bond Donors | 2 | [4][5] |
| Hydrogen Bond Acceptors | 3 | [4][5] |
Structural Identifiers
Chemical Stability and Reactivity Profile
The presence of the catechol moiety is the primary determinant of the compound's reactivity. Catechols are highly susceptible to oxidation, which can be initiated by air, light, or changes in pH, leading to the formation of corresponding ortho-quinones. This process is accelerated in neutral or alkaline conditions due to the deprotonation of the phenolic hydroxyl groups, which increases the electron density of the aromatic ring and lowers the oxidation potential.[6]
Conversely, the compound exhibits greater stability in acidic conditions.[6] The ketone functional group is relatively stable but can undergo reduction to a secondary alcohol or participate in condensation reactions at the alpha-carbon under appropriate conditions.
Synthesis Pathway: Friedel-Crafts Acylation
The most common and direct method for synthesizing 1-(3,4-Dihydroxyphenyl)butan-1-one is the Friedel-Crafts acylation of catechol (pyrocatechol) with butyryl chloride.[2] This reaction utilizes a Lewis acid, typically aluminum chloride (AlCl₃), to activate the acyl chloride, facilitating electrophilic attack on the electron-rich catechol ring.
Caption: Friedel-Crafts acylation synthesis workflow.
Detailed Experimental Protocol
The following protocol is a representative procedure based on established methods.[2]
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Reaction Setup: A suspension of catechol (0.3 mol) and aluminum chloride (0.9 mol) is prepared in 1,2-dichloroethane (500 mL) in a reaction vessel equipped with a stirrer and placed in an ice bath.[2]
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Addition of Acyl Chloride: Butyryl chloride (0.45 mol) is added dropwise to the stirred suspension over 1 hour, maintaining the temperature with the ice bath.[2]
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Reaction Progression: The mixture is stirred in the ice bath for an additional 3 hours, then allowed to warm to room temperature and stirred for 20 hours.[2]
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Quenching: The reaction is carefully quenched by adding it to a cold, dilute (5%) hydrochloric acid solution (1 L).[2]
-
Isolation and Extraction: The resulting precipitate is collected by filtration and washed with water. The organic layer of the filtrate is separated. The aqueous layer is then extracted multiple times with ethyl acetate (e.g., 3 x 300 mL).[2]
-
Purification: The organic layers are combined, washed with water, dried over sodium sulfate (Na₂SO₄), and the solvent is removed by evaporation.[2] The resulting residue can be combined with the initial precipitate for further purification if necessary.[2]
Spectroscopic Characterization
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic Region (6.8-7.5 ppm): Three distinct signals corresponding to the protons on the trisubstituted benzene ring. Aliphatic Chain: A triplet around 2.9 ppm (-CH₂-CO-), a sextet around 1.7 ppm (-CH₂-), and a triplet around 1.0 ppm (-CH₃). Phenolic Protons: Two broad singlets (variable chemical shift) for the -OH groups. |
| ¹³C NMR | Carbonyl Carbon: A signal downfield, typically >190 ppm (e.g., ~210 ppm).[9] Aromatic Carbons: Six signals, with two shifted downfield due to attachment to oxygen (~145-155 ppm) and four others in the typical aromatic region (~115-130 ppm). Aliphatic Carbons: Three distinct signals for the butyryl chain carbons. |
| IR Spectroscopy | O-H Stretch: A broad band in the range of 3200-3500 cm⁻¹ due to the hydrogen-bonded phenolic hydroxyl groups. C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ characteristic of an aryl ketone. C=C Stretch: Aromatic ring stretching vibrations around 1500-1600 cm⁻¹. C-H Stretch: Aliphatic C-H stretching just below 3000 cm⁻¹. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): A peak at m/z = 180. Key Fragments: A prominent peak at m/z = 137 corresponding to the [M-C₃H₇]⁺ ion (loss of the propyl group via alpha-cleavage), and a peak at m/z = 121. |
Potential Applications and Biological Rationale
While primarily documented as a compound for organic synthesis, the structural features of 1-(3,4-Dihydroxyphenyl)butan-1-one suggest potential bioactivity, particularly as an antioxidant.[1] A structurally related compound, 4-(3,4-dihydroxyphenyl)butan-2-one, has demonstrated both antioxidant and anti-inflammatory properties.[10]
Antioxidant Mechanism
The catechol moiety is a classic radical scavenger. The phenolic hydrogens are readily donated to neutralize free radicals (R•), forming a more stable semiquinone radical intermediate. This intermediate is resonance-stabilized, which makes the initial hydrogen donation thermodynamically favorable. This process interrupts the propagation of radical chain reactions, which are implicated in oxidative stress and cellular damage.
Caption: General mechanism of free radical scavenging.
This inherent antioxidant capacity makes 1-(3,4-Dihydroxyphenyl)butan-1-one and its derivatives interesting candidates for investigation in therapeutic areas where oxidative stress is a key pathological factor. Its potential use in drug development could span from neuroprotective agents to anti-inflammatory drugs.
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Quigley, C. (2020). Spectra to structure (4-(4-Hydroxyphenyl)-2-butanone). YouTube. Retrieved from [Link]
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PubChem. (n.d.). 1-(2,6-Dihydroxyphenyl)butan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3-Hydroxy-1-(4-hydroxyphenyl)butan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). 1-(3,4-DIHYDROXYPHENYL)BUTAN-1-ONE. Retrieved from [Link]
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